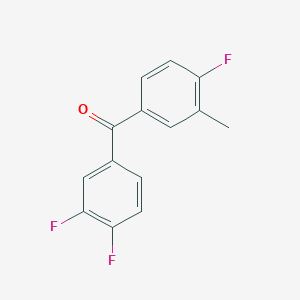

3,4,4'-Trifluoro-3'-methylbenzophenone

Description

3,4,4'-Trifluoro-3'-methylbenzophenone is a fluorinated benzophenone derivative characterized by a trifluoromethyl group at the 3'-position and fluorine atoms at the 3- and 4-positions of the benzophenone scaffold. This compound is structurally distinguished by the combination of electron-withdrawing fluorine atoms and a methyl group, which influence its electronic properties, solubility, and reactivity.

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c1-8-6-9(2-4-11(8)15)14(18)10-3-5-12(16)13(17)7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJQNHOGMPEOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3,4,4’-Trifluoro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses a trifluoromethylbenzoyl chloride and a methylbenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to room temperature to ensure high yield and purity .

Analyse Des Réactions Chimiques

3,4,4’-Trifluoro-3’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The trifluoromethyl and methyl groups on the benzophenone core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Applications De Recherche Scientifique

3,4,4’-Trifluoro-3’-methylbenzophenone has several scientific research applications:

Chemistry: It is used as a photoinitiator in polymer chemistry, where it helps initiate polymerization reactions under UV light.

Biology: The compound is studied for its potential use in biological assays and as a probe for studying enzyme activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of various drugs.

Industry: Besides its use in the polymer industry, it is also employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3,4,4’-Trifluoro-3’-methylbenzophenone primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound absorbs energy and undergoes a photochemical reaction, generating reactive species such as free radicals. These reactive species then initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved in this process include the activation of carbon-carbon double bonds in monomers and the propagation of the polymer chain.

Comparaison Avec Des Composés Similaires

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and nitro groups (e.g., in 3:3':5-trinitro-A-methylbenzophenone) reduce electron density, enhancing stability but reducing reactivity in nucleophilic environments. Methoxy and hydroxy groups (e.g., 2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone) increase solubility and participate in hydrogen bonding .

- Molecular Weight and Applications: Brominated analogs (e.g., 3-Bromo-3'-fluoro-5'-methylbenzophenone) exhibit higher molecular weights, making them suitable for heavy-atom derivatization in crystallography .

Activité Biologique

3,4,4'-Trifluoro-3'-methylbenzophenone (TFMBP) is an organic compound characterized by its unique trifluoromethyl and methyl substituents on a benzophenone backbone. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

TFMBP features two phenyl rings connected by a carbonyl group, with trifluoromethyl groups located at the 3 and 4 positions of one ring and a methyl group at the 3' position of the other ring. The presence of fluorine atoms significantly influences the compound's reactivity and stability, making it a candidate for various biological interactions.

Preliminary studies suggest that TFMBP may interact with cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes. This interaction could influence metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs .

Anticancer Activity

Research into the anticancer properties of TFMBP has indicated its potential as an inhibitor of cancer cell proliferation. In vitro studies have shown that similar compounds can exhibit cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) models. For example, derivatives of benzophenone compounds have demonstrated IC50 values ranging from 1.48 µM to 68.9 µM against NSCLC cell lines A549 and NCI-H23 .

Case Studies

- Antiproliferative Effects : A study evaluated the cytotoxicity of TFMBP derivatives on A549 lung cancer cells, revealing significant growth inhibition. The most potent compounds showed IC50 values comparable to established chemotherapeutics.

- Enzyme Interaction : Investigations into TFMBP's interaction with cytochrome P450 enzymes highlighted its potential to modulate enzyme activity, which could lead to altered drug metabolism profiles in therapeutic contexts.

Research Findings

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 | 1.48 | Apoptosis induction |

| Study 2 | NCI-H23 | 0.49 | Cell cycle arrest |

| Study 3 | Various | 18.89 - 68.9 | Enzyme inhibition |

Applications in Medicinal Chemistry

TFMBP serves as a valuable building block in organic synthesis, particularly in developing new pharmaceuticals with enhanced efficacy and selectivity against specific biological targets. Its structure allows for modifications that can improve biological activity or reduce toxicity .

Q & A

Q. How can the molecular structure of 3,4,4'-Trifluoro-3'-methylbenzophenone be confirmed experimentally?

To confirm the molecular structure, employ a combination of spectroscopic and crystallographic methods:

- 19F NMR : Identifies fluorine atom environments and substituent positions. For example, chemical shifts near -110 to -120 ppm are typical for aromatic fluorines .

- X-ray crystallography : Resolves steric effects, such as bond angle distortions caused by fluorine substituents (e.g., angles >120° around the ketone group) .

- FT-IR : Validates the carbonyl group (C=O stretch ~1680 cm⁻¹) and methyl/trifluoromethyl substituents.

Q. What synthetic routes are effective for preparing this compound?

Key methodologies include:

- Halogen substitution : Fluorination of precursor benzophenones using agents like KF or HF in the presence of catalysts (e.g., CuI) under controlled temperatures (80–120°C) .

- Friedel-Crafts acylation : Reacting trifluoromethyl-substituted benzene derivatives with acyl chlorides in anhydrous AlCl₃ .

- Catalytic carbonylation : CO insertion into aryl halides using Pd catalysts, though steric hindrance from fluorine may require optimized ligands (e.g., bulky phosphines) .

Q. How do fluorine substituents influence the compound’s electronic properties?

Fluorine atoms inductively withdraw electron density, reducing the electron-richness of the aromatic ring. This effect:

- Lowers HOMO energy , enhancing stability against electrophilic attack.

- Polarizes the carbonyl group , increasing its electrophilicity (verified via IR and computational DFT studies) .

Advanced Research Questions

Q. How can steric hindrance from fluorine and methyl groups impact reaction pathways?

Steric crowding at the 3,4,4'-positions restricts access to the carbonyl group, complicating nucleophilic additions (e.g., Grignard reactions). Mitigation strategies include:

- Temperature modulation : Lower temperatures reduce kinetic competition from side reactions.

- Use of bulky nucleophiles : Steric matching can improve selectivity (e.g., tert-butyl Grignard reagents) . Computational modeling (e.g., DFT) predicts transition-state geometries to optimize reaction conditions .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in 19F NMR shifts (e.g., ±5 ppm variations) may arise from solvent polarity or crystal packing effects. To resolve these:

- Standardize solvent systems (e.g., CDCl₃ vs. DMSO-d₆).

- Compare with crystallographic data to correlate substituent orientation with electronic environments .

- Use dynamic NMR experiments to detect conformational flexibility in solution .

Q. What computational methods are suitable for predicting the compound’s reactivity in photochemical applications?

- TD-DFT : Models excited-state behavior and UV-Vis absorption spectra (e.g., n→π* transitions at ~300 nm) .

- Molecular dynamics (MD) : Simulates solvent interactions and aggregation tendencies in polar media.

- Electrostatic potential maps : Identify reactive sites for radical or singlet oxygen quenching .

Q. How do trifluoromethyl and methyl groups affect crystallization behavior?

The methyl group introduces rotational flexibility, while trifluoromethyl groups enhance rigidity. This combination:

- Reduces crystal symmetry , leading to polymorphic forms (confirmed via DSC and PXRD).

- Increases melting point variability (e.g., 140–144°C for analogous compounds) .

Methodological Recommendations

- Data Validation : Cross-reference spectroscopic results with computational models (e.g., Gaussian or ORCA) to resolve ambiguities .

- Synthetic Optimization : Screen catalysts (e.g., Pd/Cu systems) and solvents (e.g., DMF vs. THF) to improve yields in sterically hindered reactions .

- Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential HF release during hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.